trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid
Overview
Description
Trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid: is a complex organic compound with the molecular formula C18H24N2O6 and a molecular weight of 364.4 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a benzyloxycarbonyl (Cbz) protected carboxylic acid group . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors.
Protection of Functional Groups: The amino group is protected using tert-butoxycarbonyl (Boc) protection, and the carboxylic acid group is protected using benzyloxycarbonyl (Cbz) protection.
Purification: The final compound is purified using chromatographic techniques to achieve high purity levels.
Industrial Production Methods: Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the pyrrolidine ring.
Reduction Products: Free amines and carboxylic acids after deprotection.
Substitution Products: Compounds with new functional groups replacing the Boc and Cbz groups.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group Chemistry: Utilized in protecting group strategies during multi-step organic synthesis.
Biology:
Peptide Synthesis: Employed in the synthesis of peptides and peptidomimetics due to its ability to protect amino and carboxyl groups.
Medicine:
Drug Development: Investigated for its potential use in the development of pharmaceutical compounds.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc and Cbz groups protect the amino and carboxyl functionalities, respectively, preventing unwanted side reactions during synthetic procedures . These protecting groups can be selectively removed under specific conditions, allowing for the controlled release of the functional groups .
Comparison with Similar Compounds
Trans-4-Amino-1-Boc-pyrrolidine-3-carboxylic acid: Similar structure but lacks the Cbz protection on the carboxyl group.
Trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid ethyl ester: An ester derivative with similar protecting groups.
Uniqueness: this compound is unique due to the presence of both Boc and Cbz protecting groups, which provide dual protection for the amino and carboxyl functionalities. This dual protection enhances its utility in complex synthetic procedures where selective deprotection is required .
Properties
IUPAC Name |
(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-14-10-20(9-13(14)15(21)22)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDUEFCWDPJFBV-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301109133 | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester, (3S,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301109133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820571-98-9 | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester, (3S,4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820571-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester, (3S,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301109133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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